TOFOGLIFLOZIN -

TOFOGLIFLOZIN

Catalog Number: EVT-8201600
CAS Number:
Molecular Formula: C22H26O6
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tofogliflozin was synthesized at Chugai Pharmaceutical Co., Ltd., Japan. It belongs to the class of sodium-glucose co-transporter inhibitors, which are designed to inhibit glucose reabsorption in the kidneys, promoting glucose excretion in urine. This mechanism is beneficial for patients with type 2 diabetes, as it helps to manage hyperglycemia without causing significant hypoglycemia .

Synthesis Analysis

The synthesis of tofogliflozin involves several key steps that have been optimized for efficiency and scalability. The process typically includes:

  1. Retrosynthetic Analysis: The synthesis begins with a retrosynthetic approach, identifying key intermediates and the necessary transformations to reach the final product .
  2. Intramolecular Cycloaddition: A crucial step in the synthesis involves an intramolecular [4 + 2] cycloaddition reaction, which constructs the dihydroisobenzofuran framework essential for tofogliflozin's structure .
  3. Protecting Group Strategies: Hydroxyl groups in intermediates are often protected to facilitate subsequent reactions without unwanted side reactions .
  4. Final Steps: The final stages involve deprotection and purification processes to yield pure tofogliflozin suitable for pharmacological testing.

These methods have been refined over time, leading to more efficient synthetic routes that reduce costs and improve yields .

Molecular Structure Analysis

Tofogliflozin has a complex molecular structure characterized by multiple stereocenters and functional groups. Its chemical formula is C21H27O6C_{21}H_{27}O_{6}, and its IUPAC name is:

(1S,3R,4S,5S,6R)6[(4ethylphenyl)methyl]3,4,5,6tetrahydro6(hydroxymethyl)spiro[isobenzofuran1(3H),2[2H]pyran]3,4,5triol(1S,3'R,4'S,5'S,6'R)-6-[(4-ethylphenyl)methyl]-3',4',5',6'-tetrahydro-6'-(hydroxymethyl)-spiro[isobenzofuran-1(3H),2'[2H]pyran]-3',4',5'-triol

Structural Features

  • Stereochemistry: The compound features multiple chiral centers that contribute to its biological activity and specificity.
  • Functional Groups: It contains hydroxymethyl groups and an ethylphenyl moiety, which are critical for its interaction with the sodium-glucose co-transporter 2.

The molecular structure is essential for its function as an inhibitor of glucose reabsorption in the kidneys .

Chemical Reactions Analysis

Tofogliflozin undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Inhibition Mechanism: Tofogliflozin competitively inhibits sodium-glucose co-transporter 2 by binding to its active site, preventing glucose reabsorption in renal tubules .
  2. Metabolism: In vivo studies indicate that tofogliflozin is metabolized primarily through glucuronidation and oxidation pathways, which are common for many drugs .
  3. Physiological Interactions: It does not significantly interfere with other glucose-related physiological processes such as glycogen synthesis or insulin secretion, indicating a specific action on sodium-glucose co-transporter 2 .
Mechanism of Action

Tofogliflozin's mechanism of action involves:

  • Inhibition of Sodium-Glucose Co-Transporter 2: By blocking this transporter in the proximal tubules of the kidneys, tofogliflozin reduces glucose reabsorption into the bloodstream.
  • Increased Urinary Glucose Excretion: This leads to higher urinary glucose levels, effectively lowering blood glucose concentrations without causing significant hypoglycemia.
  • Improvement of Glycemic Control: Clinical studies show that tofogliflozin improves glycemic control in patients with type 2 diabetes by reducing glycated hemoglobin levels and enhancing postprandial glucose tolerance .
Physical and Chemical Properties Analysis

Tofogliflozin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 365.44 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation and administration routes in clinical settings .

Applications

Tofogliflozin has significant applications in pharmacology:

  1. Diabetes Management: Primarily used as an antidiabetic medication to improve glycemic control in patients with type 2 diabetes mellitus.
  2. Research Tool: Its specificity towards sodium-glucose co-transporter 2 makes it a valuable tool in research focused on diabetic pathophysiology and treatment strategies.
  3. Potential Cardiovascular Benefits: Emerging studies suggest potential benefits beyond glycemic control, including effects on cardiovascular health due to improved renal function and reduced albuminuria .

Tofogliflozin represents a promising advancement in diabetes therapy with its unique mechanism of action and favorable pharmacological profile. Its development reflects ongoing efforts to create more effective treatments for managing chronic conditions like type 2 diabetes mellitus.

Pharmacological Rationale for Sodium-Glucose Cotransporter 2 Inhibition

Mechanistic Basis of Sodium-Glucose Cotransporter 2 Selectivity

Tofogliflozin belongs to the pharmacologic class of sodium-glucose cotransporter 2 inhibitors, which target the sodium-glucose cotransporter 2 protein expressed in the early proximal convoluted tubule (S1 segment) of the nephron. Under physiological conditions, sodium-glucose cotransporter 2 reabsorbs ~90–97% of filtered glucose from the glomerular filtrate via active sodium-dependent symport mechanisms. This process maintains energy homeostasis by minimizing urinary glucose excretion. In type 2 diabetes mellitus, renal sodium-glucose cotransporter 2 expression and glucose reabsorption thresholds (Tₘₐₓ) are pathologically elevated, exacerbating hyperglycemia. By competitively inhibiting sodium-glucose cotransporter 2, Tofogliflozin reduces renal glucose reabsorption, lowers the renal threshold for glucose (from ~240 mg/dL to 40–80 mg/dL), and promotes glucosuria. This insulin-independent mechanism decouples glycemic control from pancreatic β-cell function or insulin sensitivity [1] [3] [8].

A critical aspect of Tofogliflozin’s selectivity arises from its minimal interaction with sodium-glucose cotransporter 1, which predominantly mediates intestinal glucose/galactose absorption and residual renal glucose reabsorption (3–10%). Unlike nonselective inhibitors (e.g., Phlorizin), Tofogliflozin’s high sodium-glucose cotransporter 2/sodium-glucose cotransporter 1 inhibition ratio preserves intestinal glucose uptake, minimizing gastrointestinal adverse effects. Preclinical studies in rats demonstrate that under hypoglycemic conditions, sodium-glucose cotransporter 1 contributes more significantly to renal glucose reabsorption than sodium-glucose cotransporter 2. Tofogliflozin’s selectivity ensures negligible inhibition under hypoglycemia, reducing hypoglycemia risk while maintaining efficacy during hyperglycemia [4] [8].

Table 1: Renal Glucose Handling Under Sodium-Glucose Cotransporter 2 Inhibition

ParameterPhysiological StateTofogliflozin-Treated State
Renal Glucose Threshold180–200 mg/dL40–80 mg/dL
Sodium-Glucose Cotransporter 2-Mediated Reabsorption90–97%50–60%
Sodium-Glucose Cotransporter 1-Mediated Reabsorption3–10%Increases to ~40%
Urinary Glucose ExcretionMinimalUp to 80 g/day

Comparative Analysis of Tofogliflozin’s Binding Affinity to Sodium-Glucose Cotransporter 2 vs. Sodium-Glucose Cotransporter 1 Isoforms

Tofogliflozin exhibits exceptional isoform selectivity, driven by its differential binding affinity for sodium-glucose cotransporter 2 over sodium-glucose cotransporter 1. Quantitative in vitro assays measuring half-maximal inhibitory concentration (IC₅₀) values reveal Tofogliflozin’s sodium-glucose cotransporter 2 inhibition at 2.9 nM, compared to 8,444 nM for sodium-glucose cotransporter 1—yielding a selectivity ratio (sodium-glucose cotransporter 1 IC₅₀/sodium-glucose cotransporter 2 IC₅₀) of 2,912-fold. This surpasses first-generation inhibitors: Dapagliflozin (selectivity ratio: 1,200-fold), Canagliflozin (414-fold), and Empagliflozin (1,100-fold) [2] [7].

Structure-activity relationship studies highlight the role of the aglycone moiety in isoform discrimination. Modifications to the bibenzyl core significantly alter selectivity:

  • B-Ring Substitutions: Electron-withdrawing groups (e.g., chlorine at R₂) enhance sodium-glucose cotransporter 2 potency but reduce selectivity (e.g., compound "4": IC₅₀ = 1.3 nM; selectivity = 122-fold). Tofogliflozin’s unsubstituted B-ring optimizes selectivity [2].
  • Spiroketal Linkage: The spiro connection between glucose and aglycone stabilizes a conformation that sterically hinders sodium-glucose cotransporter 1 binding while accommodating sodium-glucose cotransporter 2’s binding pocket [2] [9].

Table 2: Inhibitory Potency and Selectivity of Sodium-Glucose Cotransporter 2 Inhibitors

CompoundSodium-Glucose Cotransporter 2 IC₅₀ (nM)Sodium-Glucose Cotransporter 1 IC₅₀ (nM)Selectivity Ratio (Sodium-Glucose Cotransporter 1/Sodium-Glucose Cotransporter 2)
Tofogliflozin2.98,4442,912
Dapagliflozin1.31,5601,200
Canagliflozin2.2910414
Empagliflozin3.13,4101,100
Ipragliflozin7.41,887255

Structural Determinants of Tofogliflozin’s Pharmacophore Activity

Tofogliflozin’s pharmacophore comprises three domains critical for sodium-glucose cotransporter 2 binding and inhibition:

  • Glucose-Mimetic D-Glucopyranose Ring: The C-aryl glucoside structure competes with D-glucose for the sodium-glucose cotransporter 2 binding site. The β-configuration at the anomeric carbon and hydroxyl stereochemistry mirror natural glucose, enabling high-affinity interactions with residues in the glucose translocation pathway [2] [9].
  • Spiroketal Bridge: A spiro[4.5]decane system fuses the glucopyranose to a biaryl aglycone. This rigid structure orients the aglycone within sodium-glucose cotransporter 2’s hydrophobic access vestibule, enhancing binding stability. Replacement with carbon or oxygen heterocycles (e.g., CHF or CH₂) alters selectivity and pharmacokinetics [2].
  • Chlorinated Biaryl Aglycone: The 4-chloro-3-(4-ethylbenzyl)phenyl group forms van der Waals contacts and halogen bonds with sodium-glucose cotransporter 2-specific residues (e.g., Phe⁹⁸, Glu⁹⁹). Ethyl substitution at R₁ (vs. isopropyl or cyano) balances potency and metabolic stability. The unsubstituted A-ring avoids steric clashes with sodium-glucose cotransporter 1 [2].

Synergistic interactions between these domains enable Tofogliflozin to block sodium-glucose cotransporter 2’s conformational transitions. Upon binding, Tofogliflozin stabilizes the outward-facing state, preventing sodium cotransport and subsequent glucose translocation. Hydrogen bonding between glucopyranose O3/O4 and Asn⁷⁵/Asn³⁰⁰, and π-stacking of the aglycone with Phe¹⁰¹, further stabilize the inhibited complex [2] [9].

Table 3: Key Structural Features of Tofogliflozin and Functional Impact

Structural DomainChemical FeatureRole in Sodium-Glucose Cotransporter 2 Inhibition
Glucopyranose Ringβ-C-aryl glycosideCompetes with D-glucose; hydrogen bonding with transmembrane helices
Spiroketal LinkerSpiro[4.5]decane systemFixes spatial orientation; enhances selectivity via steric exclusion
Aglycone: A-ringUnsubstituted phenylMinimizes sodium-glucose cotransporter 1 affinity
Aglycone: B-ring4-Ethyl substituent (R₁)Optimizes hydrophobic pocket filling; metabolic stability
Aglycone: B-ringChlorine at meta-position (R₂)Halogen bonding with Glu⁹⁹; enhanced binding energy

This molecular architecture underpins Tofogliflozin’s pharmacokinetic profile: high urinary excretion (facilitating renal action), short plasma half-life (5–6 hours), and sustained pharmacodynamic effects despite rapid clearance [10].

Properties

Product Name

TOFOGLIFLOZIN

IUPAC Name

(3S,3'R,4'S,5'R,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19+,20+,21-,22+/m1/s1

InChI Key

VWVKUNOPTJGDOB-CTWRKMMKSA-N

SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.